Tolrestat

Übersicht

Beschreibung

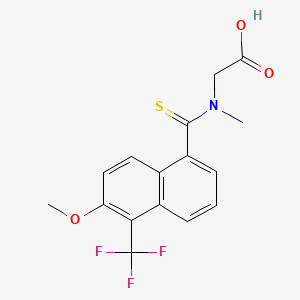

Tolrestat (INN) (AY-27773) is an aldose reductase inhibitor . It was approved for the control of certain diabetic complications in several countries but failed a Phase III trial in the U.S. due to toxicity and never received FDA approval . It was discontinued by Wyeth in 1997 because of the risk of severe liver toxicity and death .

Molecular Structure Analysis

Tolrestat belongs to the class of organic compounds known as naphthalenes . These are compounds containing a naphthalene moiety, which consists of two fused benzene rings . The molecular weight of Tolrestat is 357.340 .Chemical Reactions Analysis

Tolrestat acts as a competitive inhibitor of the enzyme aldose reductase . This enzyme is involved in the breakdown of glucose through the polyol pathway .Physical And Chemical Properties Analysis

Tolrestat has a density of 1.4±0.1 g/cm3, a boiling point of 498.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its molar refractivity is 87.6±0.3 cm3, and it has a molar volume of 255.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

Tolrestat is an aldose reductase inhibitor . Aldose reductase is the first and rate-controlling enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications . Therefore, inhibiting aldose reductase has been an attractive approach to the prevention and treatment of diabetic complications .

Control of Diabetic Complications

Tolrestat was approved for the control of certain diabetic complications . The polyol pathway is supported by successful therapeutic applications of aldose reductase inhibitor (ARI) drugs like Tolrestat in diabetic complications such as neuropathy .

Competitive Inhibition of Thermostable Aldo-Keto Reductase

Tolrestat acts atypically as a competitive inhibitor of the thermostable aldo-keto reductase Tm1743 from Thermotoga maritima . This suggests that Tolrestat could be used in research to understand the mechanism of action of aldo-keto reductases and develop new inhibitors.

Study of Enzyme Conformational Changes

Tolrestat binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket of the enzyme Tm1743, preventing accommodation of NADP+ . This property of Tolrestat can be used in research to study enzyme conformational changes and their effects on enzyme activity.

Drug Design and Development

As Tolrestat has been a potential target for drug design, it can be used in research for the development of new drugs, especially those aimed at treating diabetic complications .

Understanding Cross-Inhibition Effects

Clinical applications of most AKR1B1 inhibitors are limited due to adverse effects of cross-inhibition with other AKRs . Studying Tolrestat can help understand these cross-inhibition effects and develop strategies to mitigate them.

Wirkmechanismus

Target of Action

Tolrestat is primarily an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, which plays a significant role in the development of certain diabetic complications .

Mode of Action

Tolrestat interacts with its target, aldose reductase, by binding to the enzyme and inhibiting its activity . This binding triggers dramatic conformational changes in the anionic site and cofactor binding pocket that prevents accommodation of NADP+ . This inhibition reduces the accumulation of intracellular sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .

Biochemical Pathways

The primary biochemical pathway affected by tolrestat is the polyol pathway . In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase. High levels of sorbitol can lead to osmotic stress and oxidative damage, contributing to the development of diabetic complications. By inhibiting aldose reductase, tolrestat reduces the accumulation of sorbitol, thereby mitigating these harmful effects .

Result of Action

The primary result of tolrestat’s action is the reduction of intracellular sorbitol levels . This can help prevent or slow the progression of certain diabetic complications, including neuropathy, retinopathy, and nephropathy . It’s important to note that tolrestat was withdrawn from the market due to the risk of severe liver toxicity and death .

Action Environment

The efficacy and stability of tolrestat can be influenced by various environmental factors. For example, the presence of other drugs may affect the absorption, distribution, metabolism, and excretion of tolrestat . Additionally, individual patient characteristics, such as the presence of liver disease, may also influence the drug’s action

Safety and Hazards

Tolrestat was discontinued due to the risk of severe liver toxicity and death . In terms of handling, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[6-methoxy-5-(trifluoromethyl)naphthalene-1-carbothioyl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3S/c1-20(8-13(21)22)15(24)11-5-3-4-10-9(11)6-7-12(23-2)14(10)16(17,18)19/h3-7H,8H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBHDINQXIHVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)C1=CC=CC2=C1C=CC(=C2C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904890 | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82964-04-3 | |

| Record name | Tolrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82964-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolrestat [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082964043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolrestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T93LG5NMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

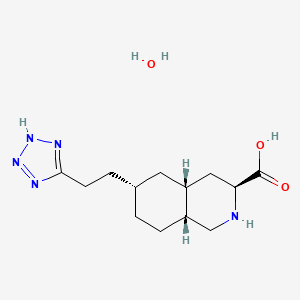

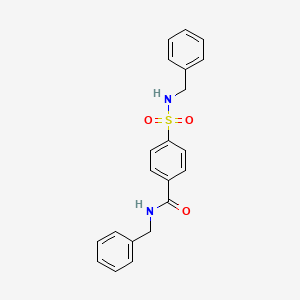

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

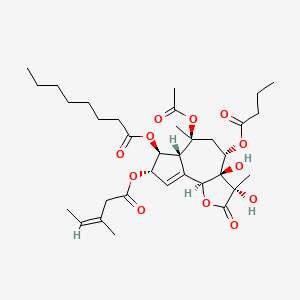

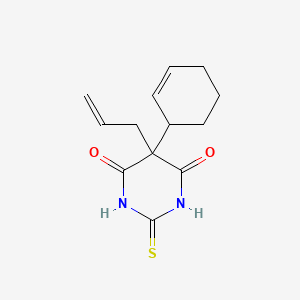

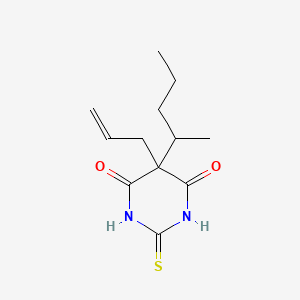

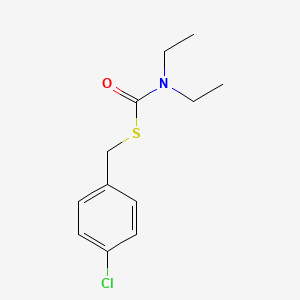

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)